5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one
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Overview
Description
5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one is a heterocyclic compound that features both an oxolane ring and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one typically involves the reaction of 5-methyl-2-oxolane with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities and the attainment of high-purity product .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-(morpholin-4-yl)pyridin-2-amine
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one
Uniqueness
5-Methyl-3-[(morpholin-4-yl)methyl]oxolan-2-one is unique due to its combination of an oxolane ring and a morpholine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
89646-30-0 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
5-methyl-3-(morpholin-4-ylmethyl)oxolan-2-one |
InChI |
InChI=1S/C10H17NO3/c1-8-6-9(10(12)14-8)7-11-2-4-13-5-3-11/h8-9H,2-7H2,1H3 |
InChI Key |
WIEUVCNNWQKMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(=O)O1)CN2CCOCC2 |
Origin of Product |
United States |
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